molecular formula C18H12Br2N2O2 B6127992 N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide

Cat. No.: B6127992
M. Wt: 448.1 g/mol
InChI Key: BZMMCFATYGTQDN-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a dibromo-substituted phenyl group, and a carboxamide functional group. Its structural complexity and functional groups make it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with naphthalene-1-carboxamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Purification: The resulting Schiff base is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Uniqueness: N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical reactivity and potential applications. Its dibromo-substituted phenyl group and naphthalene ring system are not commonly found together in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O2/c19-15-8-11(9-16(20)17(15)23)10-21-22-18(24)14-7-3-5-12-4-1-2-6-13(12)14/h1-10,23H,(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMMCFATYGTQDN-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.